molecular formula C5H2ClN3S B086988 7-Chlorothiazolo[5,4-D]pyrimidine CAS No. 13316-12-6

7-Chlorothiazolo[5,4-D]pyrimidine

Cat. No. B086988
M. Wt: 171.61 g/mol
InChI Key: HGYFXAHDBRHZGF-UHFFFAOYSA-N
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Patent
US09388183B2

Procedure details

5-Amino-6-chloropyrimidine-4-thiol (E-3) (14.0 g, 86.9 mmol) is dissolved in triethoxy methane (180 mL) and the resulting mixture is stirred at reflux for 3 h. The mixture is allowed to cool to RT and then concentrated in vacuo. The residue is purified by flash column chromatography on silica gel (5-10% ethyl acetate-petro ether) to afford the product, 7-chlorothiazolo[5,4-d]pyrimidine (E-4).
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([SH:9])=[N:4][CH:5]=[N:6][C:7]=1[Cl:8].[CH2:10](OC(OCC)OCC)C>>[Cl:8][C:7]1[C:2]2[N:1]=[CH:10][S:9][C:3]=2[N:4]=[CH:5][N:6]=1

Inputs

Step One
Name
Quantity
14 g
Type
reactant
Smiles
NC=1C(=NC=NC1Cl)S
Name
Quantity
180 mL
Type
reactant
Smiles
C(C)OC(OCC)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 h
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue is purified by flash column chromatography on silica gel (5-10% ethyl acetate-petro ether)

Outcomes

Product
Name
Type
product
Smiles
ClC=1C2=C(N=CN1)SC=N2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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